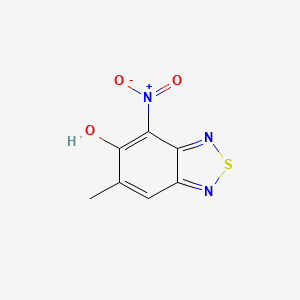
6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one is a heterocyclic compound that contains a benzothiadiazole core. Compounds with this core structure are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one typically involves the nitration of a precursor benzothiadiazole compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can convert the nitro group to an amino group, often using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6-Methyl-4-amino-2,1,3-benzothiadiazol-5(3H)-one.
Substitution: Various substituted benzothiadiazole derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
4-Nitro-2,1,3-benzothiadiazole: Lacks the methyl group at the 6-position.
6-Methyl-2,1,3-benzothiadiazol-5(3H)-one: Lacks the nitro group at the 4-position.
2,1,3-Benzothiadiazole: The parent compound without any substituents.
Uniqueness
6-Methyl-4-nitro-2,1,3-benzothiadiazol-5(3H)-one is unique due to the presence of both the nitro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to its analogs.
属性
CAS 编号 |
63178-16-5 |
|---|---|
分子式 |
C7H5N3O3S |
分子量 |
211.20 g/mol |
IUPAC 名称 |
6-methyl-4-nitro-2,1,3-benzothiadiazol-5-ol |
InChI |
InChI=1S/C7H5N3O3S/c1-3-2-4-5(9-14-8-4)6(7(3)11)10(12)13/h2,11H,1H3 |
InChI 键 |
SKQWTMDXZATGJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NSN=C2C(=C1O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


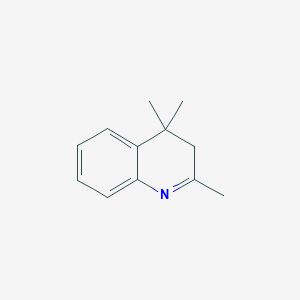
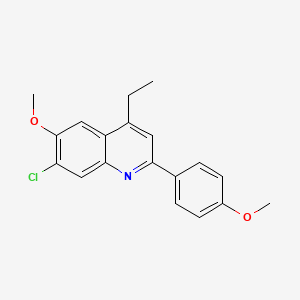

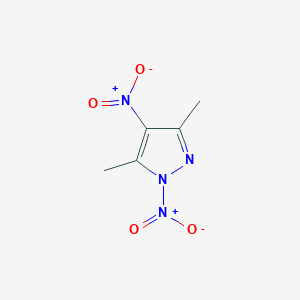

![2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol](/img/structure/B14499459.png)
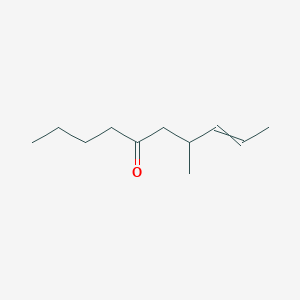
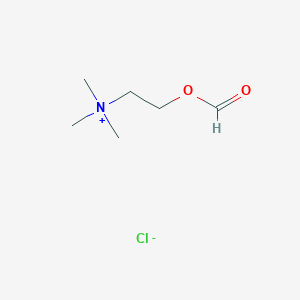
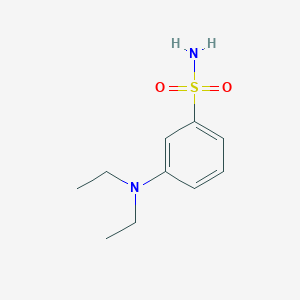
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
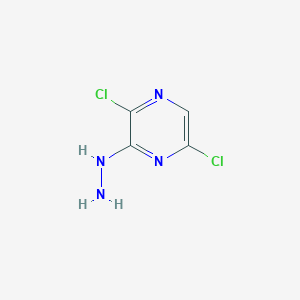
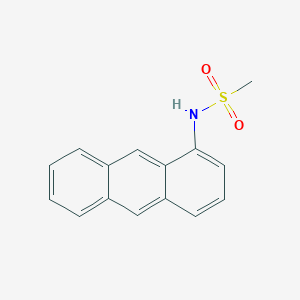
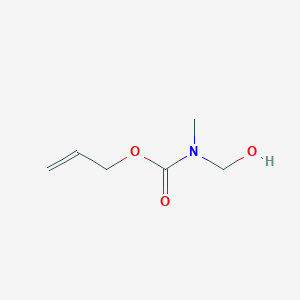
![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
